REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)[CH3:2].CN(CCN(CCN(C)C)C)C.[Li]CCCC.B(OC)(OC)[O:28]C>C1COCC1>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([F:9])=[C:7]([OH:28])[CH:8]=1)[CH3:2]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)CCN(C)C
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Name
|
|
Quantity
|
31.6 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
9.03 mL
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Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
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Control Type
|
UNSPECIFIED
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Setpoint
|
-60 °C
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Type
|
CUSTOM
|
Details
|
The tan suspension was stirred at −60° C. for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was recooled to −78° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
to warm to rt
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with 8 mL AcOH
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with 9.8 mL 30% H2O2
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was quenched with aq. Na2SO3
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with hexanes
|
Type
|
WASH
|
Details
|
washed with H2O (3×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through 2″ silica gel (eluting with 20% EtOAc/hexanes)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=CC(=C(C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |